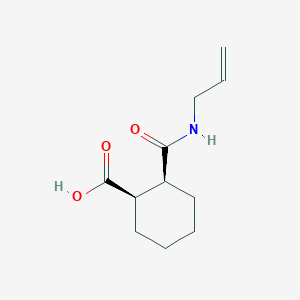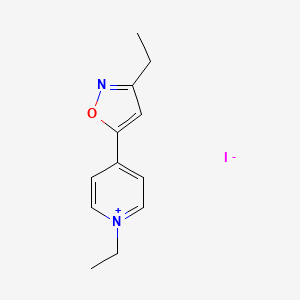
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide is a quaternary ammonium salt that features a pyridinium core substituted with an ethyl group and an isoxazole ring
Preparation Methods
The synthesis of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide typically involves the quaternization of 4-(3-ethyl-5-isoxazolyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-(3-ethyl-5-isoxazolyl)pyridine and ethyl iodide.
Reaction Conditions: Reflux in acetonitrile or dimethylformamide.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium cyanide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major products formed from these reactions include substituted pyridinium salts, pyridinium N-oxides, and dihydropyridine derivatives.
Scientific Research Applications
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of ionic liquids and as a component in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe for studying the interactions of pyridinium salts with biological membranes and proteins.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide involves its interaction with biological targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide include:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound has a methoxycarbonyl group instead of the isoxazole ring, which affects its reactivity and applications.
1-Ethyl-4-(3,4-(methylenedioxy)-styryl)-pyridinium iodide:
The uniqueness of this compound lies in its combination of the pyridinium and isoxazole moieties, which confer distinct chemical reactivity and biological activity compared to other pyridinium salts.
Properties
CAS No. |
18704-52-4 |
|---|---|
Molecular Formula |
C12H15IN2O |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
3-ethyl-5-(1-ethylpyridin-1-ium-4-yl)-1,2-oxazole;iodide |
InChI |
InChI=1S/C12H15N2O.HI/c1-3-11-9-12(15-13-11)10-5-7-14(4-2)8-6-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AZKZKZZWBMNDRX-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


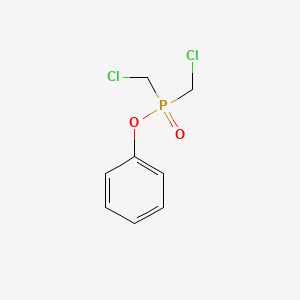
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
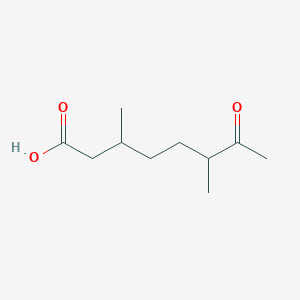

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

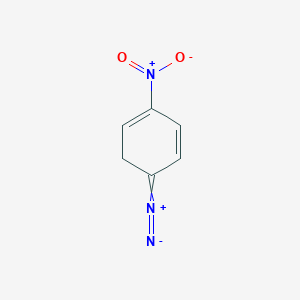
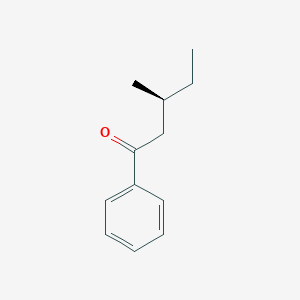
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


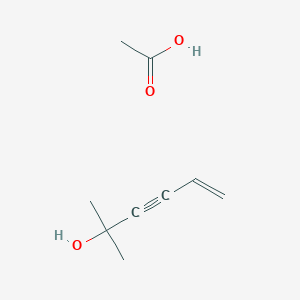
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
